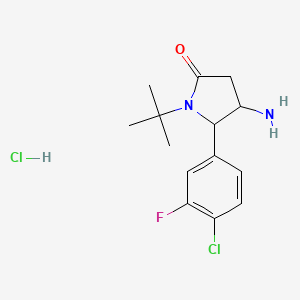![molecular formula C14H22N2O3S B1379232 Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate CAS No. 1803571-49-4](/img/structure/B1379232.png)
Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The tert-butyl group is a common protecting group in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the thiazole ring. The tert-butyl group could be introduced as a protecting group during the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and thiazole rings. The nitrogen in the pyrrolidine ring could act as a nucleophile, while the sulfur in the thiazole ring could contribute to its electrophilic character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings, as well as the tert-butyl group. For example, the compound might have a relatively high boiling point due to the presence of the rings, and it might be relatively nonpolar due to the presence of the tert-butyl group .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is often involved in the synthesis of complex molecules due to its reactive functional groups. For instance, studies have demonstrated its use in the synthesis of novel chiral nitronyl nitroxyl radicals, which have been evaluated for their cytotoxic and radioprotective effects in biological systems. These radicals show potential in developing new radioprotectors, highlighting the compound's role in advancing radioprotection research (X. Qin, G. Ding, Xiao-wu Wang, Juan Tan, G. Guo, Xiao-li Sun, 2009).
Chemical Transformations
Research also explores the compound's chemical transformations, leading to the creation of diverse molecular structures. For example, it has been utilized in reactions yielding substituted pyrroles, which serve as precursors for various bioactive molecules, including prodigiosin analogs. This demonstrates its application in constructing complex heterocyclic systems, which are crucial in drug development and synthetic chemistry (H. Wasserman, Mingde Xia, Jianji Wang, A. K. Petersen, Michael R. Jorgensen, Patricia Power, J. Parr, 2004).
Advanced Material Synthesis
In the field of materials science, derivatives of this compound have been synthesized and characterized for their potential applications in new materials. These materials could have applications ranging from electronics to photonics, showcasing the compound's versatility beyond biological systems.
Enantioselective Synthesis
The compound's framework is also pivotal in enantioselective synthesis, which is fundamental in creating chiral molecules with high purity. This aspect is particularly important in pharmaceutical synthesis, where the chirality of drug molecules can significantly affect their pharmacological properties (John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10-15-11(9-20-10)8-18-12-5-6-16(7-12)13(17)19-14(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJVAGRGWHYMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



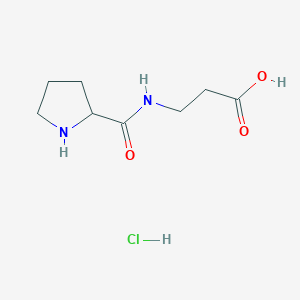
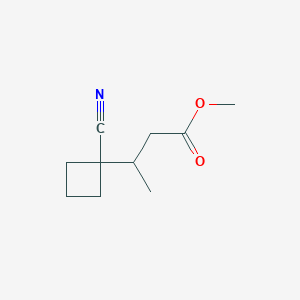
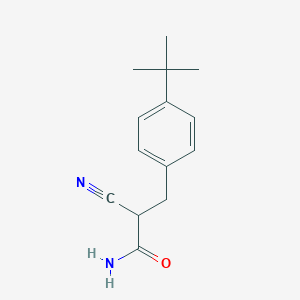
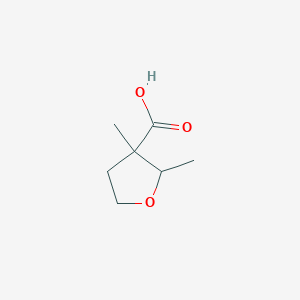
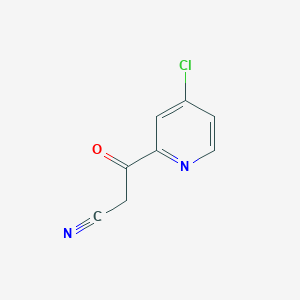
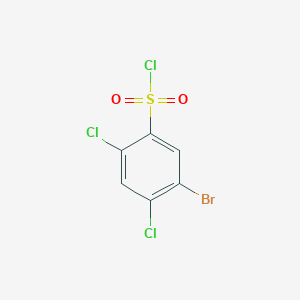
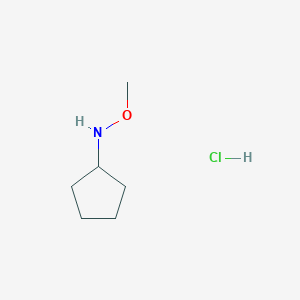
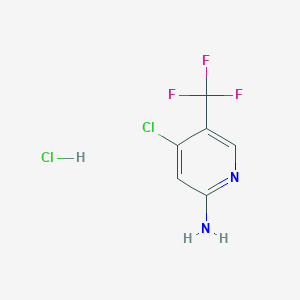
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)
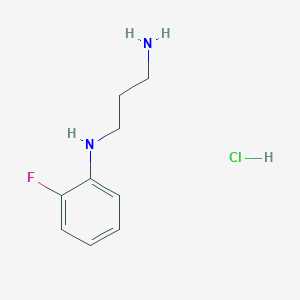
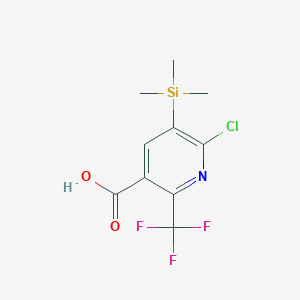
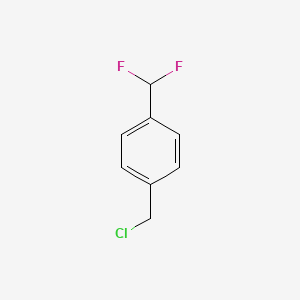
![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
